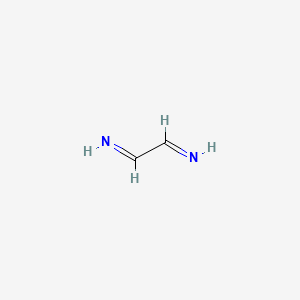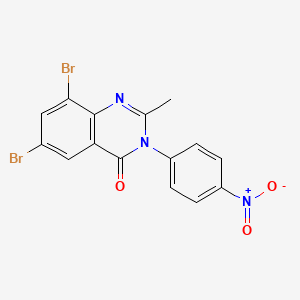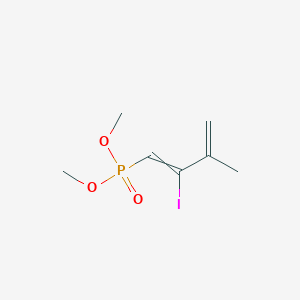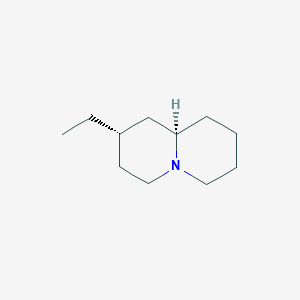
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is a chemical compound belonging to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This specific compound is characterized by its ethyl group attached to the second carbon and its octahydro structure, indicating the presence of eight hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. The process begins with the preparation of the quinolizine core, which can be achieved through various cyclization reactions. One common method involves the cyclization of amino ketones under acidic conditions. The resulting quinolizine is then subjected to hydrogenation using a palladium or platinum catalyst under high pressure and temperature to yield the desired octahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The hydrogenation step is often carried out in large autoclaves with precise control over temperature and pressure to optimize the conversion rate.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Alkyl halides, aryl halides, and suitable bases.
Major Products Formed
Oxidation: Quinolizine N-oxides.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Various alkyl or aryl-substituted quinolizines.
Applications De Recherche Scientifique
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,9aR)-2-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,9aR)-2-hydroxy-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 1H-pyrrole-2-carboxylate .
- (2S,9aR)-2-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one .
Uniqueness
(2S,9aR)-2-Ethyloctahydro-2H-quinolizine is unique due to its specific ethyl substitution and octahydro structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
185259-99-8 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
(2S,9aR)-2-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C11H21N/c1-2-10-6-8-12-7-4-3-5-11(12)9-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
SKIXEGJWQFEBJI-WDEREUQCSA-N |
SMILES isomérique |
CC[C@H]1CCN2CCCC[C@@H]2C1 |
SMILES canonique |
CCC1CCN2CCCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


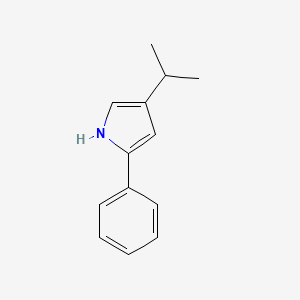
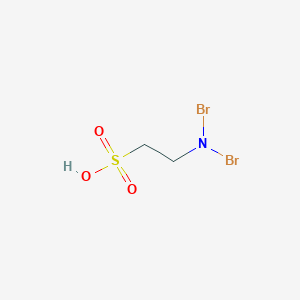
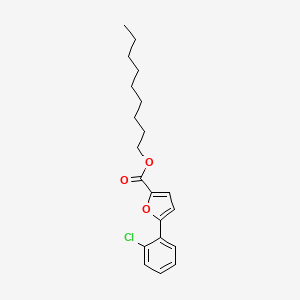



![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)

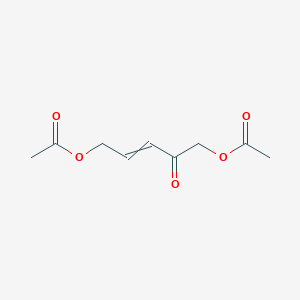

![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
